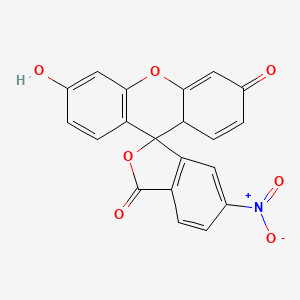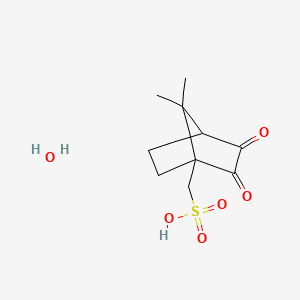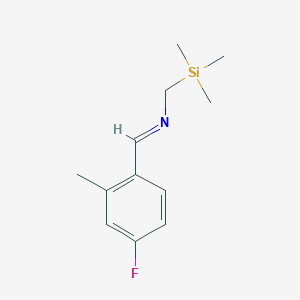
(E)-1-(4-fluoro-2-methylphenyl)-N-(trimethylsilylmethyl)methanimine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-(4-fluoro-2-methylphenyl)-N-(trimethylsilylmethyl)methanimine is an organic compound that belongs to the class of imines. Imines are characterized by the presence of a carbon-nitrogen double bond. This particular compound features a fluorinated aromatic ring and a trimethylsilylmethyl group, which can impart unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-fluoro-2-methylphenyl)-N-(trimethylsilylmethyl)methanimine typically involves the condensation of an amine with an aldehyde or ketone. The reaction conditions often require a dehydrating agent to drive the formation of the imine. For instance, the reaction between 4-fluoro-2-methylbenzaldehyde and trimethylsilylmethylamine under anhydrous conditions can yield the desired imine.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale condensation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(E)-1-(4-fluoro-2-methylphenyl)-N-(trimethylsilylmethyl)methanimine can undergo various chemical reactions, including:
Oxidation: The imine can be oxidized to form the corresponding nitrile.
Reduction: Reduction of the imine can yield the corresponding amine.
Substitution: The fluorine atom on the aromatic ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-fluoro-2-methylbenzonitrile.
Reduction: Formation of 4-fluoro-2-methylphenylmethylamine.
Substitution: Formation of substituted aromatic compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions with imines.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (E)-1-(4-fluoro-2-methylphenyl)-N-(trimethylsilylmethyl)methanimine involves its interaction with molecular targets such as enzymes or receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, potentially modulating their activity. The fluorinated aromatic ring and trimethylsilylmethyl group can influence the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- (E)-1-(4-fluorophenyl)-N-(trimethylsilylmethyl)methanimine
- (E)-1-(4-methylphenyl)-N-(trimethylsilylmethyl)methanimine
- (E)-1-(4-fluoro-2-methylphenyl)-N-methylmethanimine
Uniqueness
(E)-1-(4-fluoro-2-methylphenyl)-N-(trimethylsilylmethyl)methanimine is unique due to the presence of both a fluorinated aromatic ring and a trimethylsilylmethyl group. These structural features can impart distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C12H18FNSi |
|---|---|
Peso molecular |
223.36 g/mol |
Nombre IUPAC |
(E)-1-(4-fluoro-2-methylphenyl)-N-(trimethylsilylmethyl)methanimine |
InChI |
InChI=1S/C12H18FNSi/c1-10-7-12(13)6-5-11(10)8-14-9-15(2,3)4/h5-8H,9H2,1-4H3/b14-8+ |
Clave InChI |
UIFLNGJKZBVSOD-RIYZIHGNSA-N |
SMILES isomérico |
CC1=C(C=CC(=C1)F)/C=N/C[Si](C)(C)C |
SMILES canónico |
CC1=C(C=CC(=C1)F)C=NC[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



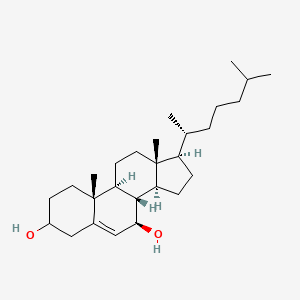
![5-[(2S,3S,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-3-hydroxyoxolan-2-yl]-1-methylpyrimidine-2,4-dione](/img/structure/B13403305.png)
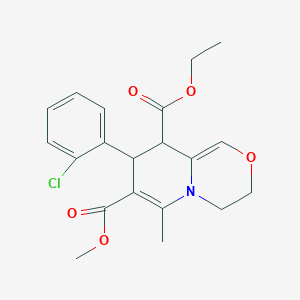
![4-(3-Hydroxy-8-azabicyclo[3.2.1]octan-8-yl)-1-naphthonitrile](/img/structure/B13403324.png)


![5-[3,5-bis(Trifluoromethyl)phenyl]-2-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B13403342.png)



